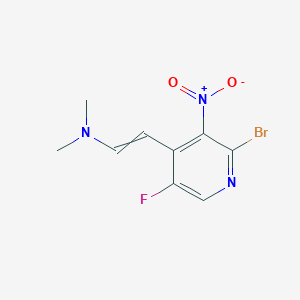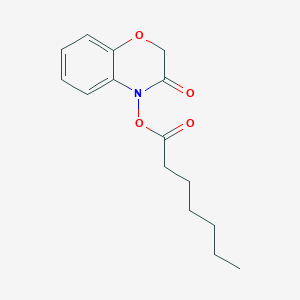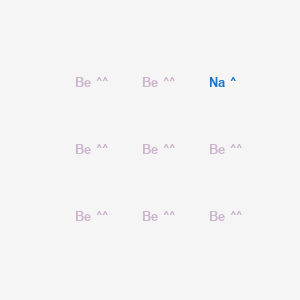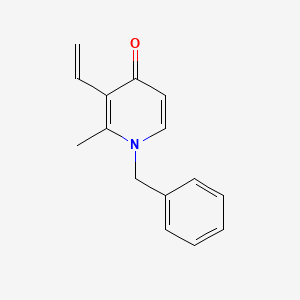
2-Chloro-3-(propan-2-yl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(propan-2-yl)cyclohexan-1-one is an organic compound with a cyclohexane ring substituted with a chlorine atom and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(propan-2-yl)cyclohexan-1-one can be achieved through several methods. One common approach involves the chlorination of 3-(propan-2-yl)cyclohexan-1-one. This reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that enhance the efficiency and yield of the desired product. Catalysts such as vanadium or other transition metals can be employed to facilitate the chlorination reaction, making the process more cost-effective and scalable.
化学反応の分析
Types of Reactions
2-Chloro-3-(propan-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.
科学的研究の応用
2-Chloro-3-(propan-2-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-3-(propan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexane ring.
2-Chlorocyclohexanone: A chlorinated derivative of cyclohexanone.
3-(Propan-2-yl)cyclohexan-1-one: A ketone with an isopropyl group on the cyclohexane ring.
Uniqueness
2-Chloro-3-(propan-2-yl)cyclohexan-1-one is unique due to the presence of both a chlorine atom and an isopropyl group on the cyclohexane ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
921770-67-4 |
|---|---|
分子式 |
C9H15ClO |
分子量 |
174.67 g/mol |
IUPAC名 |
2-chloro-3-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C9H15ClO/c1-6(2)7-4-3-5-8(11)9(7)10/h6-7,9H,3-5H2,1-2H3 |
InChIキー |
SPCZTZHLSCHUMW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCCC(=O)C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide](/img/structure/B12627794.png)


![N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide](/img/structure/B12627811.png)

![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B12627816.png)
![(2Z)-3-(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B12627821.png)
![Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12627824.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B12627830.png)



![[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] propanoate](/img/structure/B12627844.png)

